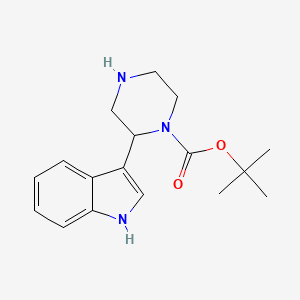

tert-butyl 2-(1H-indol-3-yl)piperazine-1-carboxylate

Descripción

Propiedades

Fórmula molecular |

C17H23N3O2 |

|---|---|

Peso molecular |

301.4 g/mol |

Nombre IUPAC |

tert-butyl 2-(1H-indol-3-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-8-18-11-15(20)13-10-19-14-7-5-4-6-12(13)14/h4-7,10,15,18-19H,8-9,11H2,1-3H3 |

Clave InChI |

NOEWIPRTUNQYQF-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CCNCC1C2=CNC3=CC=CC=C32 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of tert-butyl 2-(1H-indol-3-yl)piperazine-1-carboxylate typically involves the reaction of 1H-indole with tert-butyl 1-piperazinecarboxylate. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and selectivity. For example, the cross-coupling of 1-Boc-piperazine with aryl iodides using CuBr/1,1′-bi-2-naphthol as a catalyst and K3PO4 as a base has been reported . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Análisis De Reacciones Químicas

Tert-butyl 2-(1H-indol-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents like NaBH4.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the indole or piperazine moiety is substituted with other functional groups. Common reagents and conditions used in these reactions include bases like K3PO4, catalysts like CuBr, and solvents like methylene chloride. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

It appears the user is asking for information on "tert-butyl 2-(1H-indol-3-yl)piperazine-1-carboxylate" but the provided search results describe "tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate". The information below is for "tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate."

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is an organic compound featuring a piperazine ring substituted with an indole moiety and a tert-butyl ester group. It has garnered attention for its potential biological activities, particularly in the context of antiviral properties and other therapeutic applications.

Preparation Methods

The synthesis of tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate typically involves the reaction of 1H-indole with 1-(tert-butoxycarbonyl)piperazine under acidic conditions. Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Reaction Types :

- Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

- Reduction: Reduction of the compound can be achieved using hydrogenation techniques with catalysts such as palladium on carbon.

- Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where various nucleophiles replace hydrogen atoms on the ring.

Recent studies have highlighted the compound's efficacy against SARS-CoV-2, the virus responsible for COVID-19. In vitro experiments demonstrated that this compound effectively suppressed viral replication in Vero E6 cells, exhibiting higher antiviral activity compared to chloroquine. The mechanism of action appears to differ from chloroquine, as it may interfere with stages of the viral life cycle other than viral entry. It is suggested that the compound may modulate cellular pathways involved in viral replication or enhance host immune responses against the virus. The presence of the Boc-protective group in its structure seems to optimize its activity against SARS-CoV-2.

Table 1: Comparative Antiviral Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Vero E6 | < 5 | Non-entry inhibition |

| Chloroquine | Calu-3 | 10 | Viral entry inhibition |

Other Indole Derivatives

Mecanismo De Acción

The mechanism of action of tert-butyl 2-(1H-indol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparación Con Compuestos Similares

Chemical Identity :

- CAS No.: 886771-62-6

- Molecular Formula : C₁₇H₂₃N₃O₂

- Molecular Weight : 301.4 g/mol

- Purity : ≥95% (as per manufacturer specifications) .

Structural Features: The compound consists of a piperazine core with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 1H-indol-3-yl substituent at the 2-position.

Structural Analogues

Positional Isomers

- tert-Butyl 3-(1H-Indol-3-yl)piperazine-1-carboxylate

Indole-Modified Derivatives

Ethyl 4-(2-(1H-Indol-3-yl)ethyl)piperazine-1-carboxylate (304d)

- 1-(4-(3-(1H-Indol-3-yl)propyl)piperazin-1-yl)-2-(4-benzoylpiperazin-1-yl)ethan-1-one (3) Features a propyl-indole chain and a benzoyl-piperazine moiety.

Heterocyclic Analogues

tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate

tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Key Observations :

- Boc protection is a common strategy for piperazine derivatives, ensuring stability during synthesis .

- Indole coupling methods vary; Fischer indolization offers high yields for ethyl-linked analogs .

Physicochemical Properties

Trends :

- Bulky substituents (e.g., indole, trifluoromethyl) increase molecular weight and may reduce aqueous solubility.

- Electron-withdrawing groups (e.g., CF₃) enhance stability but may complicate synthesis .

Actividad Biológica

Tert-butyl 2-(1H-indol-3-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of cancer treatment and neurological disorders. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a piperazine ring attached to an indole moiety, which is known for its diverse biological activities. The presence of a tert-butyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. The molecular formula for this compound is , with a molecular weight of approximately 276.34 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin receptors. Indole derivatives are known to exhibit affinity for multiple receptor types, which can lead to diverse pharmacological effects. The specific pathways and targets involved in the action of this compound are still under investigation, but initial studies suggest significant modulation of neurotransmitter systems that could influence mood regulation and cancer cell proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, compounds exhibiting structural similarities have shown cytotoxic effects against human leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values indicating potent activity at sub-micromolar concentrations .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.48 | Induces apoptosis via caspase activation |

| CEM-13 | 0.78 | Cell cycle arrest and apoptosis |

Neuropharmacological Effects

The interaction with serotonin receptors suggests potential applications in treating mood disorders. Preliminary studies indicate that this compound may act as a modulator or antagonist at these receptors, which could provide therapeutic benefits in conditions such as depression and anxiety .

Study on Antitumor Activity

A significant study evaluated the antitumor efficacy of various indole derivatives, including this compound. The findings revealed that this compound effectively inhibited cell growth in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Flow cytometry assays demonstrated dose-dependent induction of apoptosis, highlighting its potential as a lead compound for further drug development .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step processes that enhance yield and purity. Techniques such as microwave-assisted synthesis have been employed to optimize production efficiency. Structural modifications are also being explored to improve biological activity further and develop analogs with enhanced therapeutic profiles .

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-(1H-indol-3-yl)piperazine-1-carboxylate?

The synthesis typically involves multi-step reactions leveraging tert-butyl carbamate as a protecting group for the piperazine ring. A common approach includes:

- Coupling Reactions : Reacting N-Boc-piperazine with indole derivatives (e.g., 1H-indole-3-carbaldehyde) under nucleophilic substitution or reductive amination conditions .

- Protection/Deprotection Strategies : Using tert-butyl chloroformate to protect the piperazine nitrogen, followed by selective deprotection under acidic conditions (e.g., HCl in methanol) to isolate intermediates .

- Characterization : Confirmation via / NMR for structural integrity and HPLC for purity (>95%) .

Q. How is the compound characterized to confirm its structural identity?

Methodological validation includes:

- Spectroscopic Techniques : NMR (e.g., indole proton signals at δ 7.0–7.5 ppm) and NMR (tert-butyl carbon at ~28 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 343.2) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How can researchers address low yields during hydrolysis of tert-butyl-protected intermediates?

Hydrolysis inconsistencies (e.g., partial deprotection or side reactions) are mitigated by:

- Optimized Acid Catalysis : Using catalytic HCl (0.1–1.0 M) in methanol at 40–60°C, with reaction scale adjustments to minimize byproducts .

- Alternative Deprotection Agents : TFA (trifluoroacetic acid) in dichloromethane for milder conditions .

- Real-Time Monitoring : TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Q. What experimental strategies resolve contradictions in biological activity data for this compound?

Discrepancies in receptor binding or enzyme inhibition assays require:

- Dose-Response Profiling : IC determination across multiple concentrations (e.g., 0.1–100 μM) to validate potency trends .

- Off-Target Screening : Counter-screening against related receptors (e.g., serotonin 5-HT vs. 5-HT) to assess selectivity .

- Metabolic Stability Tests : Liver microsome assays (human/rat) to rule out rapid degradation masking activity .

Q. How can reaction conditions be optimized for introducing indole moieties to the piperazine core?

Key considerations include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen .

- Catalyst Use : Pd-mediated coupling (e.g., Buchwald-Hartwig) for aryl-amine bond formation in inert atmospheres .

- Temperature Control : Maintaining 80–100°C to balance reaction rate and avoid indole decomposition .

Data Contradiction & Troubleshooting

Q. How to interpret conflicting spectral data (e.g., unexpected peaks in NMR)?

Contradictions may arise from:

- Rotameric Forms : Piperazine ring flexibility causing split signals; use variable-temperature NMR to confirm .

- Residual Solvents : DMSO-d or water peaks masking signals; lyophilize samples before analysis .

- Stereochemical Isomerism : Chiral HPLC or NOESY to distinguish enantiomers .

Q. Why might biological assays show variable efficacy despite consistent compound purity?

Potential factors include:

- Cellular Permeability Differences : LogP calculations (e.g., >3.0 indicates membrane penetration) to correlate with activity .

- Protein Binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free compound availability .

- Batch Variability : Re-synthesize compound via alternate routes (e.g., Mitsunobu reaction) to confirm structure-activity relationships .

Methodological Best Practices

Q. What purification techniques are recommended for isolating high-purity product?

- Flash Chromatography : Silica gel columns with gradient elution (hexane/EtOAc 7:3 to 1:1) .

- Recrystallization : Ethanol/water mixtures for tert-butyl-carbamate derivatives .

- Prep-HPLC : C18 columns with acetonitrile/water + 0.1% TFA for challenging separations .

Q. How to design stability studies for long-term storage of the compound?

- Accelerated Degradation Tests : 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products .

- Lyophilization : For hygroscopic samples, store as lyophilized powder under argon .

Advanced Synthesis Challenges

Q. What strategies overcome intramolecular acylation during indole-piperazine coupling?

Intramolecular side reactions are minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.